4-Amino-2,6-dichlorobenzene-1-sulfonamide
Overview
Description
4-Amino-2,6-dichlorobenzene-1-sulfonamide, also known as DCAS, is a chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.1 g/mol . It is a highly valuable compound that has gained substantial interest in the field of science and technology.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6Cl2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that organoboron compounds, which are similar, are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Medicinal Chemistry and Pharmacological Properties
Sulfonamides, including structures related to 4-Amino-2,6-dichlorobenzene-1-sulfonamide, have been pivotal in the development of various pharmacological agents. These compounds are integral to a myriad of clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs incorporating the sulfonamide moiety, like apricoxib and pazopanib, exhibit significant antitumor activity, underscoring the continuing importance of this group in drug discovery and development (Carta, Scozzafava, & Supuran, 2012). These compounds have been investigated for their potential as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, showcasing the sulfonamide's versatility as a privileged structural motif in medicinal chemistry.
Environmental Science and Pollution Control
The presence of sulfonamides in the environment, particularly from agricultural activities, poses challenges due to their potential to promote microbial resistance and impact human health. Studies have found that even small amounts of sulfonamides in the biosphere can alter microbial populations in ways that may be hazardous to human health, highlighting the importance of understanding and mitigating their environmental impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical Chemistry
Advances in analytical methods for sulfonamides have facilitated their detection and quantification in various matrices, contributing to quality control in pharmaceuticals, food safety, and environmental monitoring. Capillary electrophoresis, for instance, has emerged as a trend in the analysis of sulfonamides, offering a high-throughput, sensitive, and low-cost approach for their determination in pharmaceutical dosage forms, biological fluids, and environmental samples (Hoff & Kist, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-amino-2,6-dichlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWHMGMHIJQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.